

# Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxyoxazole-2-carboxylic acid

Cat. No.: B033387

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## Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for **5-Methoxyoxazole-2-carboxylic acid** (CAS No: 439109-82-7). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry, aiding in the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **5-Methoxyoxazole-2-carboxylic acid**. These predictions are derived from the analysis of its chemical structure, including the effects of the methoxy, oxazole, and carboxylic acid functional groups, and by comparison with data from structurally similar compounds.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent: DMSO- $\text{d}_6$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0 - 12.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.0 - 6.8	Singlet	1H	Oxazole Ring Proton (C4-H)
~3.9 - 3.7	Singlet	3H	Methoxy Group (-OCH <sub>3</sub> )

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~165 - 160	Carboxylic Acid Carbonyl (C=O)
~160 - 155	Oxazole Ring Carbon (C5)
~150 - 145	Oxazole Ring Carbon (C2)
~100 - 95	Oxazole Ring Carbon (C4)
~60 - 55	Methoxy Carbon (-OCH <sub>3</sub> )

## Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid
1720 - 1680	Strong	C=O Stretch	Carboxylic Acid
1650 - 1590	Medium	C=N Stretch	Oxazole Ring
1580 - 1450	Medium	C=C Stretch	Oxazole Ring
1300 - 1200	Strong	C-O Stretch	Methoxy Group & Carboxylic Acid
1100 - 1000	Medium	C-O-C Stretch	Methoxy Ether

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
143	[M] <sup>+</sup> (Molecular Ion)
128	[M - CH <sub>3</sub> ] <sup>+</sup>
98	[M - COOH] <sup>+</sup>
70	[M - COOH - CO] <sup>+</sup>

Note: Fragmentation patterns can be complex and may vary depending on the ionization method used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Methoxyoxazole-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methoxyoxazole-2-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

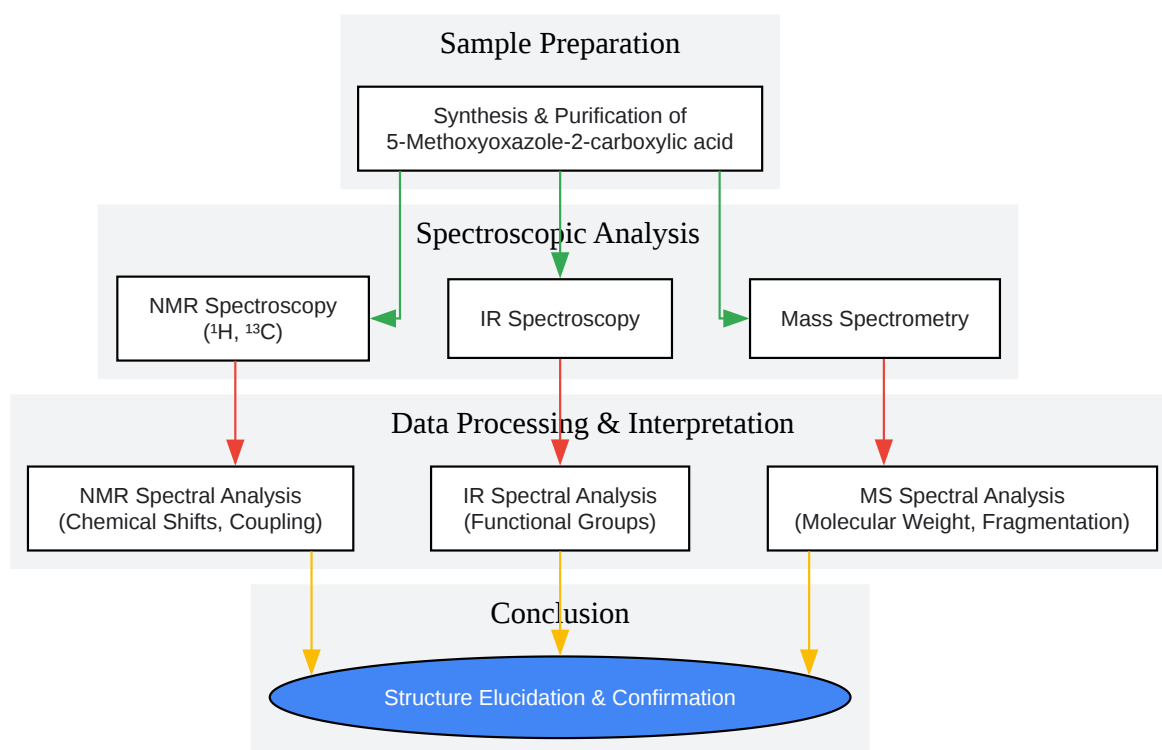
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
  - EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
  - Set the mass analyzer to scan a relevant  $m/z$  range (e.g., 50-500 amu).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **5-Methoxyoxazole-2-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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